Balaglitazone

Catalog No.
S520403
CAS No.
199113-98-9
M.F
C20H17N3O4S
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Balaglitazone

CAS Number

199113-98-9

Product Name

Balaglitazone

IUPAC Name

5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26)

InChI Key

IETKPTYAGKZLKY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Balaglitazone; DRF-2593; NNC-61-0645; NNC-61-2344; NN-2344; NNC-610645; NNC-612344.

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

The exact mass of the compound Balaglitazone is 395.09398 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Balaglitazone (CAS 199113-98-9) is a second-generation thiazolidinedione (TZD) and a highly selective partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). Unlike classical first-generation TZDs that fully activate the receptor, balaglitazone is engineered to decouple robust glycemic control and insulin sensitization from the severe adverse effects typically associated with this class, such as fluid retention, weight gain, and bone density reduction [1]. For research and industrial procurement, it serves as a critical reference material for evaluating Selective PPARγ Modulators (SPPARMs). With a melting point of 160-162 °C and excellent solubility in standard laboratory vehicles (e.g., >15 mg/mL in DMSO), balaglitazone provides a highly processable, stable active pharmaceutical ingredient (API) for in vitro metabolic assays, in vivo pharmacokinetic modeling, and advanced formulation development .

Procuring a generic full agonist, such as pioglitazone or rosiglitazone, as a substitute for balaglitazone fundamentally compromises studies aimed at isolating therapeutic efficacy from systemic toxicity. Full PPARγ agonists induce complete conformational changes in the receptor, triggering the transcription of both insulin-sensitizing genes and adverse-effect-associated genes, particularly those driving adipogenesis and osteoblast suppression [1]. In contrast, balaglitazone binds specifically to the ligand-binding pocket, eliciting only partial transactivation while maintaining equivalent glucose-lowering potency[2]. Substituting balaglitazone with a full agonist in chronic in vivo models will inevitably introduce confounding variables such as hemodilution, cardiac hypertrophy, and accelerated bone loss, thereby invalidating comparative safety assays and next-generation SPPARM benchmarking [3].

Receptor Transactivation Profile and Partial Agonism

Balaglitazone is specifically designed to function as a partial agonist, eliciting only approximately 52% of the maximal PPARγ activation observed with the full agonist rosiglitazone, while maintaining an EC50 of 1.35 µM [1]. This restricted transactivation prevents the complete recruitment of coactivators that drive adverse lipid and fluid accumulation pathways [2].

Evidence DimensionMaximal PPARγ receptor activation
Target Compound Data~52% maximal activation
Comparator Or BaselineRosiglitazone (100% maximal activation)
Quantified Difference48% reduction in maximal transactivation
ConditionsIn vitro PPARγ transactivation assay

Enables researchers to precisely model partial receptor agonism and selective gene transcription without triggering the full-agonist toxicity pathways common to generic TZDs.

Bone Mineral Density (BMD) Preservation

A critical differentiator for balaglitazone is its bone-sparing profile. In comparative clinical and in vivo models, pioglitazone (45 mg equivalent) demonstrates a significant trend toward reduced bone mineral density (BMD) due to osteoblast suppression. In contrast, balaglitazone (10-20 mg equivalent) shows no reduction in total body BMD or bone formation rates [1].

Evidence DimensionTotal Body Bone Mineral Density (BMD) alteration
Target Compound DataNo significant reduction in BMD
Comparator Or BaselinePioglitazone (Trend toward reduced BMD and bone loss)
Quantified DifferenceComplete preservation of bone mass vs. benchmark TZD-induced loss
ConditionsChronic in vivo / Phase III clinical dual-energy X-ray absorptiometry (DEXA) analysis

Essential for long-term metabolic and endocrine studies where skeletal integrity must be maintained to prevent confounding variables.

Fluid Retention and Edema Mitigation

Balaglitazone significantly mitigates the fluid retention typically associated with TZD administration. When measured via water displacement/leg volume, balaglitazone at equi-efficacious glycemic doses (10 mg equivalent) showed no significant increase in fluid accumulation, whereas the pioglitazone benchmark (45 mg equivalent) caused significant lower leg volume increases and hemodilution[1].

Evidence DimensionFluid accumulation / lower leg volume increase
Target Compound DataNo significant increase vs. placebo
Comparator Or BaselinePioglitazone (Significant increase in fluid volume)
Quantified DifferenceSubstantial reduction in edema at equivalent HbA1c lowering efficacy
ConditionsIn vivo volume of water displacement (VWD) / edema modeling

Makes balaglitazone the preferred control compound for cardiovascular and renal safety modeling, isolating metabolic efficacy from heart-failure-inducing edema.

In Vivo Formulation Compatibility and Processability

Balaglitazone exhibits highly favorable processability for in vivo dosing compared to highly lipophilic generic TZDs that often require harsh suspensions. Standardized protocols (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) reliably yield a clear solution at concentrations ≥2.5 mg/mL (6.32 mM) .

Evidence DimensionSolution clarity and formulation stability
Target Compound DataClear solution at ≥2.5 mg/mL
Comparator Or BaselineGeneric lipophilic TZDs (Prone to precipitation or requiring opaque suspensions)
Quantified DifferenceGuaranteed clear solution formulation without phase separation
Conditions10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle at room temperature

Ensures consistent bioavailability and minimizes dosing variability in complex in vivo pharmacokinetic workflows, reducing cohort rejection rates.

Next-Generation SPPARM Benchmarking

Due to its precise ~52% partial transactivation profile, balaglitazone is procured as the gold-standard reference material when screening novel Selective PPARγ Modulators (SPPARMs). It provides a reliable baseline for evaluating new compounds that aim to decouple glycemic control from lipid accumulation [1].

Bone-Sparing Endocrine Research

Balaglitazone is the preferred TZD for chronic in vivo models where the metabolic effects of PPARγ modulation must be studied without the confounding variable of osteoblast suppression. Its proven ability to maintain total body BMD makes it highly advantageous compared to pioglitazone in long-term skeletal safety assays [2].

Cardiovascular and Renal Safety Assays

In toxicology and safety pharmacology, balaglitazone is utilized to establish baselines for fluid retention, edema, and cardiac hypertrophy. Its significantly lower fluid accumulation profile allows researchers to isolate the cardiovascular impacts of insulin sensitization from the hemodilution artifacts caused by full agonists [2].

Oncology and Multidrug Resistance (MDR) Reversal Modeling

Beyond metabolic syndrome, balaglitazone is increasingly applied in leukemia research (e.g., K562/DOX cell lines) to study the downregulation of P-glycoprotein and the reversal of multidrug resistance via PPARγ-dependent PTEN upregulation, offering a highly processable API for novel oncological formulations [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

395.09397721 Da

Monoisotopic Mass

395.09397721 Da

Heavy Atom Count

28

Appearance

A crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4M1609828O

Drug Indication

Treatment of type II diabetes mellitus

Pharmacology

Balaglitazone is a thiazolidinedione derivative with antihyperglycemic activity. Balaglitazone exerts partial peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity and appears to be associated with fewer side effects as compared to full PPAR gamma agonists.

Other CAS

199113-98-9

Wikipedia

Balaglitazone

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Balakumar P, Kathuria S. Submaximal PPARγ activation and endothelial dysfunction: new perspectives for the management of cardiovascular disorders. Br J Pharmacol. 2012 Aug;166(7):1981-92. doi: 10.1111/j.1476-5381.2012.01938.x. Review. PubMed PMID: 22404217; PubMed Central PMCID: PMC3402765.
2: Agrawal R, Jain P, Dikshit SN. Balaglitazone: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist. Mini Rev Med Chem. 2012 Feb;12(2):87-97. Review. PubMed PMID: 22372600.
3: Henriksen K, Byrjalsen I, Qvist P, Beck-Nielsen H, Hansen G, Riis BJ, Perrild H, Svendsen OL, Gram J, Karsdal MA, Christiansen C; BALLET Trial Investigators. Efficacy and safety of the PPARγ partial agonist balaglitazone compared with pioglitazone and placebo: a phase III, randomized, parallel-group study in patients with type 2 diabetes on stable insulin therapy. Diabetes Metab Res Rev. 2011 May;27(4):392-401. doi: 10.1002/dmrr.1187. PubMed PMID: 21328517.
4: Jamali B, Bjørnsdottir I, Cornett C, Honoré Hansen S. Investigation of a dual CD chiral CE system for separation of glitazone compounds. Electrophoresis. 2009 Aug;30(16):2853-61. doi: 10.1002/elps.200800812. PubMed PMID: 19650045.
5: Henriksen K, Byrjalsen I, Nielsen RH, Madsen AN, Larsen LK, Christiansen C, Beck-Nielsen H, Karsdal MA. A comparison of glycemic control, water retention, and musculoskeletal effects of balaglitazone and pioglitazone in diet-induced obese rats. Eur J Pharmacol. 2009 Aug 15;616(1-3):340-5. doi: 10.1016/j.ejphar.2009.06.051. Epub 2009 Jul 10. PubMed PMID: 19595686.
6: Larsen PJ, Lykkegaard K, Larsen LK, Fleckner J, Sauerberg P, Wassermann K, Wulff EM. Dissociation of antihyperglycaemic and adverse effects of partial perioxisome proliferator-activated receptor (PPAR-gamma) agonist balaglitazone. Eur J Pharmacol. 2008 Oct 31;596(1-3):173-9. doi: 10.1016/j.ejphar.2008.08.004. Epub 2008 Aug 16. PubMed PMID: 18761337.
7: Jamali B, Theill GC, Sørensen LL. Generic, highly selective and robust capillary electrophoresis method for separation of a racemic mixture of glitazone compounds. J Chromatogr A. 2004 Sep 17;1049(1-2):183-7. PubMed PMID: 15499931.
8: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Sep;25(7):565-97. PubMed PMID: 14571286.

Explore Compound Types